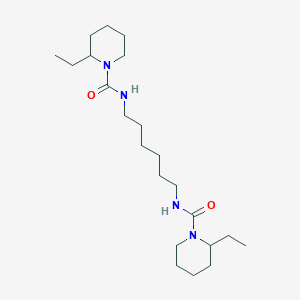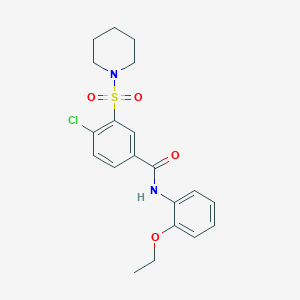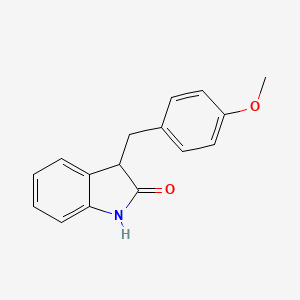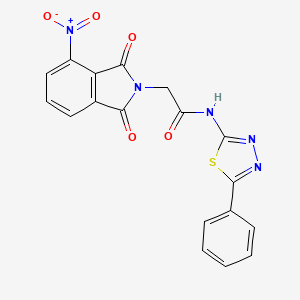
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as BRB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BRB belongs to the family of benzoxazinone derivatives and is known for its unique chemical properties that make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of PDE-4, which is involved in the regulation of various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have anti-viral properties and inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4. Another area of interest is the investigation of the anti-cancer properties of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one and its potential use in cancer therapy. Additionally, there is interest in the development of novel formulations of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one that can improve its solubility and bioavailability. Finally, there is interest in the investigation of the potential use of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in the treatment of viral infections.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the condensation of 3-bromoaniline with salicylic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide and chlorosulfonic acid to yield the final product, 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one. The synthesis of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in various disease processes.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-2-8(6-9)13-17-12-7-10(16)4-5-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAJJKSHUMHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)

![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
amine](/img/structure/B5115684.png)




![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)


![2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)